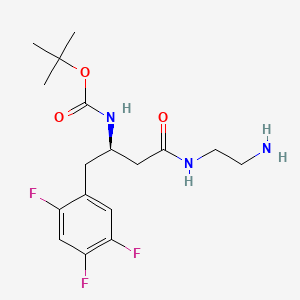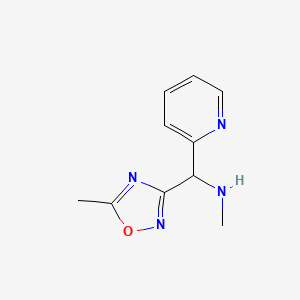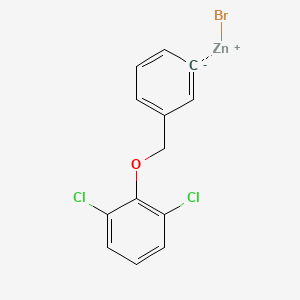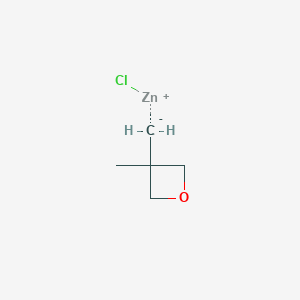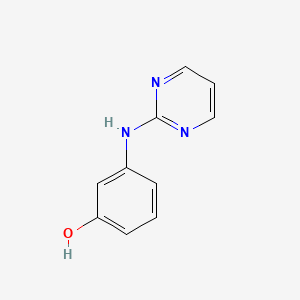
3-(Pyrimidin-2-ylamino)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pyrimidin-2-ylamino)phenol is an organic compound that features a pyrimidine ring attached to an aminophenol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrimidin-2-ylamino)phenol typically involves the reaction of 2-aminopyrimidine with 3-hydroxybenzaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst such as trifluoromethanesulfonic acid and a solvent like anhydrous ethanol. The mixture is heated to a temperature range of 120-160°C for 16-20 hours under nitrogen protection .
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and environmentally friendly. These methods often involve the use of readily available raw materials and aim to maximize yield and purity while minimizing waste and energy consumption .
化学反応の分析
Types of Reactions
3-(Pyrimidin-2-ylamino)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted phenols and pyrimidines.
科学的研究の応用
3-(Pyrimidin-2-ylamino)phenol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(Pyrimidin-2-ylamino)phenol involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2. This interaction inhibits the kinase activity, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The compound binds to the active site of the enzyme, preventing substrate access and subsequent phosphorylation events .
類似化合物との比較
Similar Compounds
2-(4-(Pyrimidin-2-yl)amino)benzoyl)hydrazine-1-carboxamide: Another pyrimidine derivative with anticancer properties.
4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol: Known for its anti-inflammatory effects.
Uniqueness
3-(Pyrimidin-2-ylamino)phenol is unique due to its specific structural features that allow it to interact with a variety of biological targets. Its ability to undergo diverse chemical reactions makes it a versatile compound in synthetic chemistry and medicinal research .
特性
分子式 |
C10H9N3O |
|---|---|
分子量 |
187.20 g/mol |
IUPAC名 |
3-(pyrimidin-2-ylamino)phenol |
InChI |
InChI=1S/C10H9N3O/c14-9-4-1-3-8(7-9)13-10-11-5-2-6-12-10/h1-7,14H,(H,11,12,13) |
InChIキー |
GCQRVSCTOLBGKC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)O)NC2=NC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


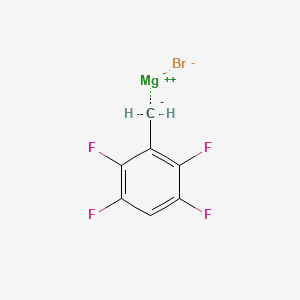
![7-Chloroisothiazolo[4,5-b]pyridine](/img/structure/B14884137.png)
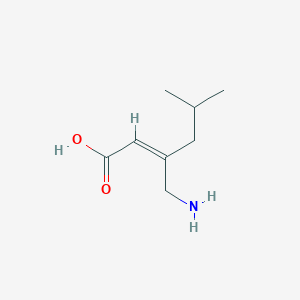
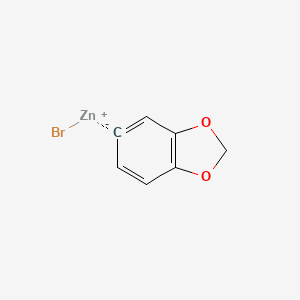
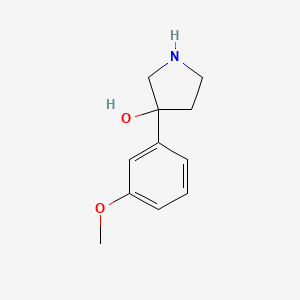
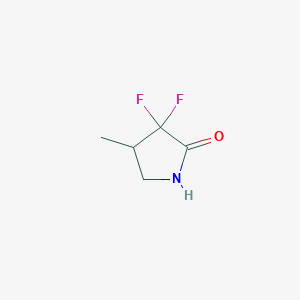
![1-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol](/img/structure/B14884177.png)
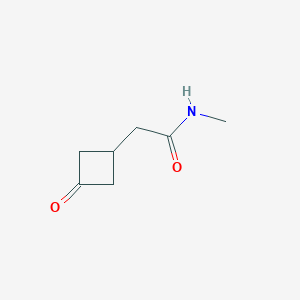
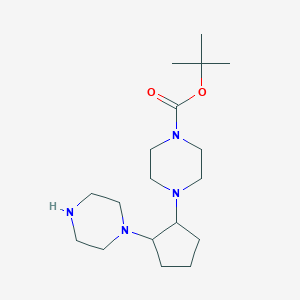
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)isonicotinamide](/img/structure/B14884221.png)
